4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a unique combination of heterocyclic structures, including imidazole, thiophene, and thiazepane rings
Mechanism of Action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar imidazole structure but lacks the thiophene and thiazepane rings.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole: Contains imidazole and thiadiazole rings, used for anti-tubercular activity.
Uniqueness
4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-20(17-5-3-16(4-6-17)14-22-10-8-21-15-22)23-9-7-19(26-13-11-23)18-2-1-12-25-18/h1-6,8,10,12,15,19H,7,9,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCRTRMBDLHORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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